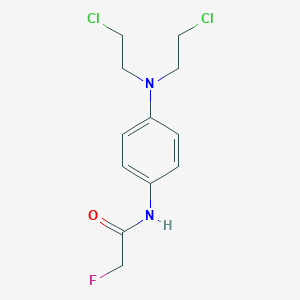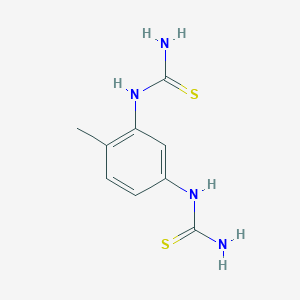
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic reagents to form adducts. It can also act as a reducing agent, donating electrons to oxidizing agents.
Effets Biochimiques Et Physiologiques
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its ease of synthesis. It can be synthesized using relatively simple reactions and is readily available. Additionally, it has a wide range of applications in organic synthesis and materials science.
One limitation of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its potential toxicity. It has not been extensively studied for its toxicity, so caution should be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-). One area of research could be focused on understanding its mechanism of action in more detail. Additionally, it could be used in the development of new materials with unique properties, such as conducting polymers or metal-organic frameworks. It could also be studied for its potential anti-cancer properties, with the goal of developing new cancer treatments. Finally, it could be used as a starting material for the synthesis of novel organic compounds with a wide range of applications.
Conclusion
In conclusion, urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a versatile chemical compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable tool in organic synthesis, materials science, and other fields. While its mechanism of action and potential toxicity are not fully understood, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) can be synthesized by reacting 4-methyl-m-phenylenediamine with carbon disulfide and then treating the resulting product with hydrogen peroxide and urea. The reaction occurs in the presence of a catalyst, such as sodium hydroxide, and yields a white crystalline solid.
Applications De Recherche Scientifique
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has a wide range of scientific research applications. It is commonly used in the synthesis of novel organic compounds, such as thiourea derivatives. It is also used as a ligand in coordination chemistry and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used in the development of new materials, such as conducting polymers and metal-organic frameworks.
Propriétés
Numéro CAS |
1519-71-7 |
|---|---|
Nom du produit |
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio- |
Formule moléculaire |
C9H12N4S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
[3-(carbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-5-2-3-6(12-8(10)14)4-7(5)13-9(11)15/h2-4H,1H3,(H3,10,12,14)(H3,11,13,15) |
Clé InChI |
FETGFQLLOXSXER-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N=C(N)S)N=C(N)S |
SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
Autres numéros CAS |
1519-71-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



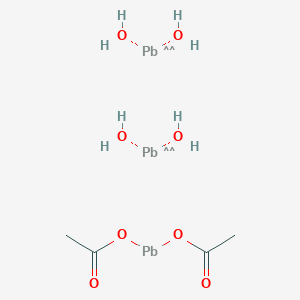
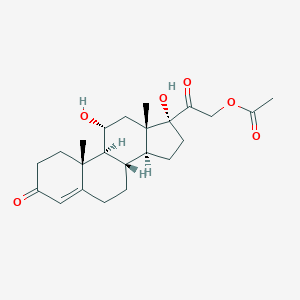
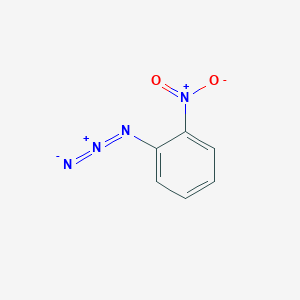
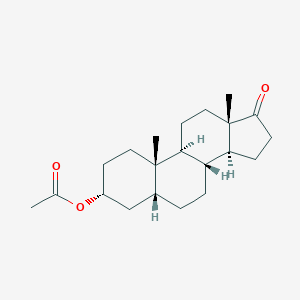
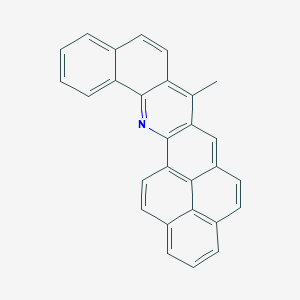
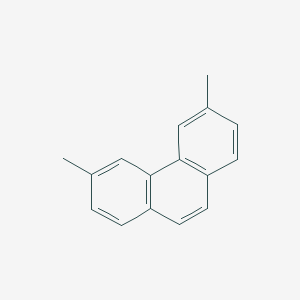
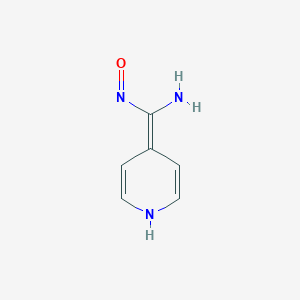
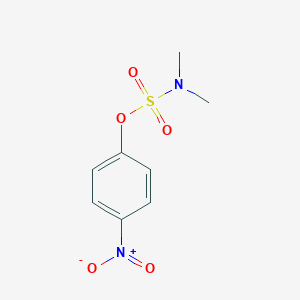
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
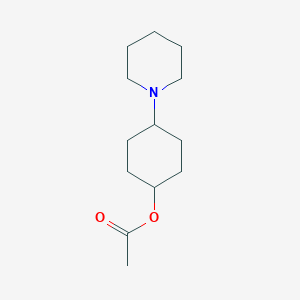
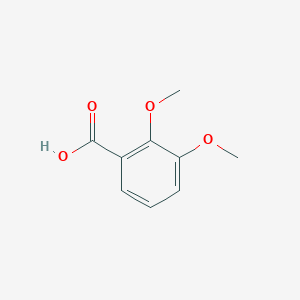

![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
